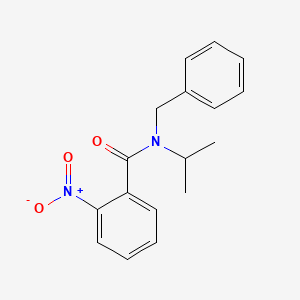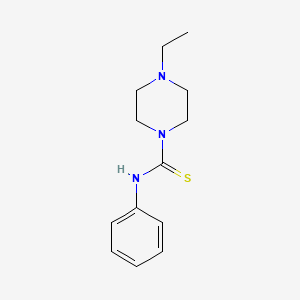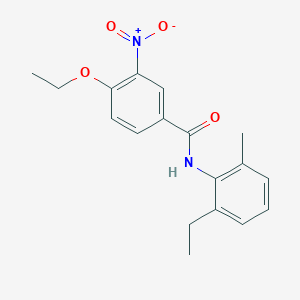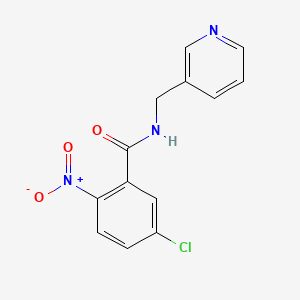![molecular formula C14H21N3O4 B5705422 ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate](/img/structure/B5705422.png)
ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate, also known as EMD 57283, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of pyrrole derivatives and has shown promising results in various scientific studies.
Mechanism of Action
The exact mechanism of action of ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate 57283 is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2, ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate 57283 may reduce inflammation and pain. ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate 57283 has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs play a role in tissue remodeling, angiogenesis, and tumor invasion. By inhibiting MMPs, ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate 57283 may reduce tumor growth and metastasis.
Biochemical and physiological effects:
ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate 57283 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate 57283 has also been shown to inhibit tumor growth and metastasis in animal models of cancer. In addition, ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate 57283 has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate 57283 is that it has been extensively studied in animal models, which provides a wealth of data on its potential therapeutic effects. However, one of the limitations of ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate 57283 is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent. In addition, ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate 57283 has not yet been studied in human clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are a number of future directions for research on ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate 57283. One area of research could be to further elucidate its mechanism of action, which could help to optimize its use as a therapeutic agent. Another area of research could be to study its safety and efficacy in human clinical trials, which would be necessary before it could be approved for use as a therapeutic agent. In addition, ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate 57283 could be studied in combination with other therapeutic agents to determine if it has synergistic effects. Finally, ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate 57283 could be studied for its potential use in other diseases and conditions, such as inflammatory bowel disease, multiple sclerosis, and chronic pain.
Synthesis Methods
Ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate 57283 can be synthesized by reacting 2,4-dimethyl-1H-pyrrole-3-carboxylic acid with N-(morpholin-4-yl)carbonyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with ethyl chloroformate to yield ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate 57283. This synthesis method has been optimized to produce high yields of pure ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate 57283.
Scientific Research Applications
Ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate 57283 has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate 57283 has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate 57283 has been shown to have potential as an anti-angiogenic agent, which could be useful in the treatment of cancer.
properties
IUPAC Name |
ethyl 2,4-dimethyl-5-(morpholine-4-carbonylamino)-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-4-21-13(18)11-9(2)12(15-10(11)3)16-14(19)17-5-7-20-8-6-17/h15H,4-8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKTYLOBFKUIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)NC(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5705347.png)

![3-iodobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5705373.png)
![N-(3-{N-[(2,4-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5705384.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B5705389.png)
![ethyl 5-{[(2-benzoylhydrazino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5705394.png)


![N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705414.png)

![2-[2-(2,4-dimethylphenoxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5705425.png)
